3S)-Hydroxy Simvastatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

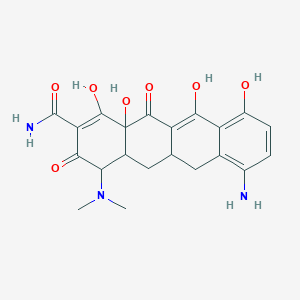

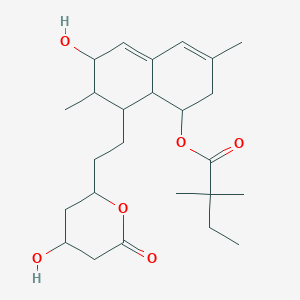

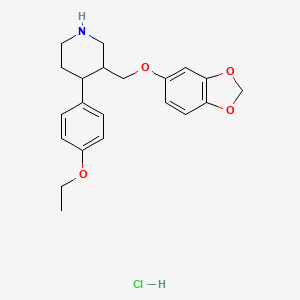

(3S)-Hydroxy Simvastatin: is a derivative of simvastatin, a well-known lipid-lowering agent. Simvastatin is a member of the statin class of drugs, which are used to manage hypercholesterolemia and reduce the risk of cardiovascular diseases. The compound (this compound is characterized by the presence of a hydroxyl group at the 3S position, which distinguishes it from other statins and contributes to its unique pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-Hydroxy Simvastatin typically involves the modification of simvastatin. One common method includes the treatment of simvastatin with potassium hydroxide in a mixture of water and methanol to obtain a triol acid. This triol acid is then relactonized, and the hydroxy group on the lactone ring is protected. The resulting compound is acylated with 2,2-dimethylbutyryl chloride or 2,2-dimethylbutyryl bromide in the presence of an acylation catalyst in an organic solvent. Finally, the silyl protecting group on the lactone ring is removed to yield (this compound .

Industrial Production Methods: Industrial production of (this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from reaction mixtures .

Análisis De Reacciones Químicas

Types of Reactions: (3S)-Hydroxy Simvastatin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3S position can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halides or alkyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: (3S)-Hydroxy Simvastatin is used as a reference compound in analytical chemistry for the development of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to quantify simvastatin and its metabolites .

Biology: In biological research, (this compound is used to study the metabolic pathways of simvastatin and its derivatives. It helps in understanding the pharmacokinetics and pharmacodynamics of statins .

Medicine: The compound is investigated for its potential therapeutic effects beyond lipid-lowering. Studies suggest that (this compound may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Industry: In the pharmaceutical industry, (this compound is used in the formulation of lipid-lowering drugs. It is also explored for its potential use in combination therapies to enhance the efficacy of existing treatments .

Mecanismo De Acción

(3S)-Hydroxy Simvastatin exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, (this compound reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood .

Molecular Targets and Pathways:

HMG-CoA Reductase: The primary target of (this compound.

Cholesterol Biosynthesis Pathway: The compound interferes with the early steps of cholesterol synthesis, leading to reduced cholesterol levels

Comparación Con Compuestos Similares

Simvastatin: The parent compound of (3S)-Hydroxy Simvastatin, used primarily for lipid-lowering.

Lovastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Atorvastatin: A synthetic statin with a longer half-life and higher potency.

Pravastatin: A hydrophilic statin with different absorption and distribution characteristics

Uniqueness of (this compound:

Hydroxyl Group at 3S Position: This structural feature contributes to its unique pharmacological properties and potential therapeutic applications.

Potential Neuroprotective Effects: Unlike other statins, (this compound is being explored for its effects on neurodegenerative diseases.

Propiedades

IUPAC Name |

[6-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-21,23,26-27H,6-8,10,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTMJJNBYMYMRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12320672.png)

![2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12320684.png)

![3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320691.png)

![11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B12320704.png)

![Benzenepropanamide, alpha-(benzoylamino)-N-[1-(hydroxymethyl)-2-phenylethyl]-, [S-(R*,R*)]-; (alphaS)-alpha-(Benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide](/img/structure/B12320720.png)